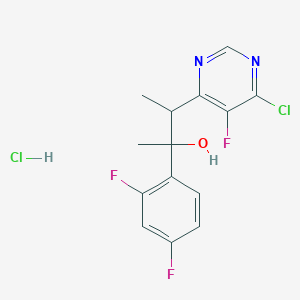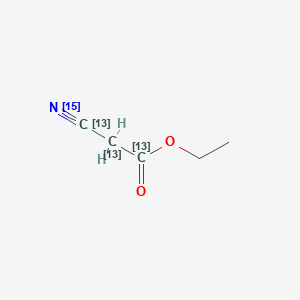![molecular formula C12H11NO5 B3415222 Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 111304-31-5](/img/structure/B3415222.png)
Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate” is an organic compound. It contains a methylidene group, which is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H11NO5 . The exact structure would require more specific information or experimental data.Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry and Environmental Impact
Nitrophenols, including compounds structurally related to Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate, are significant in the atmosphere due to their formation through combustion processes and their role in atmospheric chemistry. These compounds are formed both directly from combustion and indirectly through photochemical reactions in the atmosphere. Their study helps in understanding air pollution and developing methods for its reduction. The analysis of nitrophenols is usually performed using advanced techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), indicating the importance of sophisticated analytical methods in environmental science (Harrison et al., 2005).
Synthetic Chemistry
In synthetic chemistry, compounds like this compound are often intermediates in the synthesis of various useful materials, including metal passivators and photosensitive materials. Their synthesis involves complex reactions, highlighting the compound's role in developing new materials and methods in green chemistry. This demonstrates the compound's utility in creating environmentally friendly synthetic pathways and materials (Gu et al., 2009).
Environmental Science and Pollution Control
Research on similar compounds has implications for environmental science, particularly in understanding and mitigating pollution. For example, studies on the adsorption of pollutants using carbon nanotubes highlight the potential for using advanced materials to remove harmful substances from water and soil. Such research is crucial for developing new technologies for environmental remediation and protection (Rao et al., 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate involves the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by methylation of the resulting product.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "methyl iodide", "sodium hydride", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-nitrobenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in dry ethanol and add a catalytic amount of piperidine. Stir the mixture at room temperature for 1 hour.", "Step 2: Add a solution of sodium hydride (1.5 equiv) in diethyl ether dropwise to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Slowly add methyl iodide (1.2 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 5: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the final product, Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate." ] } | |
CAS-Nummer |
111304-31-5 |
Molekularformel |
C12H11NO5 |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
methyl (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H11NO5/c1-8(14)10(12(15)18-2)7-9-5-3-4-6-11(9)13(16)17/h3-7H,1-2H3/b10-7- |
InChI-Schlüssel |
APKKCRAKPMSAEI-YFHOEESVSA-N |
Isomerische SMILES |
CC(=O)/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C(=O)OC |
SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-cyanophenyl)-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B3415154.png)
![1-(3-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3415164.png)
![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B3415171.png)

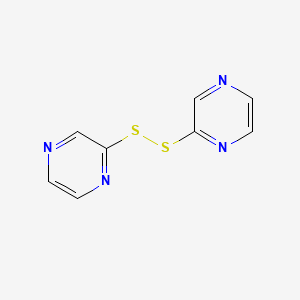

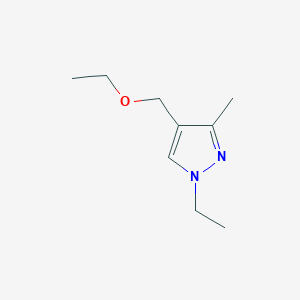
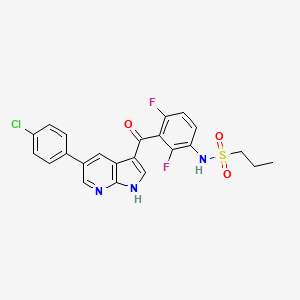


![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B3415236.png)
